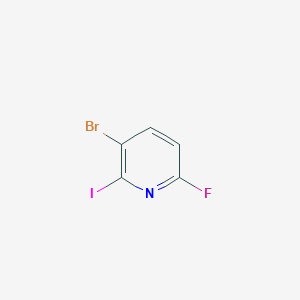

3-Bromo-6-fluoro-2-iodo-pyridine

Description

Significance of Halogenated Pyridines as Modular Building Blocks

Halogenated pyridines are fundamental building blocks in the synthesis of a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. nih.govacs.org The carbon-halogen bond serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, to form new carbon-carbon and carbon-heteroatom bonds. This modularity allows for the systematic and predictable assembly of complex molecular scaffolds.

The pyridine (B92270) nucleus itself is a common motif in many biologically active compounds and approved drugs. nih.govchemicalbook.com The introduction of halogen atoms can significantly modulate the physicochemical properties of these molecules, influencing their metabolic stability, lipophilicity, and binding affinity to biological targets. For instance, the strategic incorporation of fluorine can alter the basicity of the pyridine nitrogen and block sites of metabolic oxidation.

Overview of Strategic Halogenation Patterns in Pyridine Derivatives

The electronic nature of the pyridine ring, being electron-deficient, presents unique challenges and opportunities for halogenation. Direct electrophilic halogenation of pyridine is often difficult and requires harsh conditions, typically leading to substitution at the 3- and 5-positions. acs.org Consequently, a variety of synthetic strategies have been developed to achieve specific halogenation patterns.

These methods include:

Directed ortho-metalation (DoM): A directing group on the pyridine ring can guide a metalating agent (like an organolithium reagent) to an adjacent position, which can then be trapped with an electrophilic halogen source.

Halogen-metal exchange: Pre-existing halogens can be exchanged with a metal, which can then be quenched with a different electrophilic halogen, allowing for the introduction of a variety of halogens.

Sandmeyer and Balz-Schiemann reactions: These reactions utilize diazonium salts derived from aminopyridines to introduce halogens. The Balz-Schiemann reaction is a classic method for introducing fluorine.

Ring-opening/ring-closing strategies: Recent innovative approaches involve the temporary opening of the pyridine ring to create a more reactive intermediate that can be selectively halogenated before ring closure.

The differential reactivity of the various carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) in polyhalogenated pyridines is a key feature that allows for selective functionalization. This reactivity hierarchy enables chemists to perform sequential reactions at different positions on the pyridine ring with a high degree of control.

Challenges and Opportunities in Regioselective Functionalization of Polyhalogenated Pyridines

While the presence of multiple halogens offers a wealth of synthetic possibilities, it also presents significant challenges in achieving regioselectivity. Selectively reacting one halogen in the presence of others requires careful choice of reaction conditions, catalysts, and reagents.

Challenges:

Controlling Regioselectivity: Differentiating between multiple, often similarly reactive, halogen sites can be difficult, potentially leading to mixtures of products.

Harsh Reaction Conditions: Some functionalization methods require harsh conditions that may not be compatible with sensitive functional groups elsewhere in the molecule.

Accessibility of Starting Materials: The synthesis of specifically substituted polyhalogenated pyridines can be complex and may require multi-step sequences.

Opportunities:

Orthogonal Reactivity: The distinct reactivity of different halogens allows for orthogonal synthetic strategies, where one halogen can be selectively functionalized while others remain intact for subsequent transformations.

Late-Stage Functionalization: The ability to selectively modify polyhalogenated pyridines is particularly valuable for the late-stage functionalization of complex molecules, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies in drug discovery.

Access to Novel Chemical Space: Polyhalogenated pyridines provide access to novel and diverse molecular scaffolds that would be difficult to synthesize using other methods.

The compound 3-Bromo-6-fluoro-2-iodo-pyridine is a prime example of a polyhalogenated pyridine that embodies these principles. The distinct electronic properties and established reactivity patterns of iodo, bromo, and fluoro substituents make it a highly valuable, albeit synthetically challenging, building block for the construction of intricately substituted pyridine derivatives. While specific, detailed research findings on the synthesis and reactivity of this compound are not widely available in peer-reviewed literature, its value lies in the predictable, differential reactivity of its halogen substituents, offering a clear pathway for sequential, regioselective functionalization. The iodine at the 2-position is the most reactive site for cross-coupling reactions, followed by the bromine at the 3-position, with the fluorine at the 6-position being the least reactive and generally requiring nucleophilic aromatic substitution conditions for displacement. This hierarchy allows for a programmed approach to molecular assembly.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-fluoro-2-iodopyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFIN/c6-3-1-2-4(7)9-5(3)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZIQHCXKAEIMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 3 Bromo 6 Fluoro 2 Iodo Pyridine

Differential Reactivity of Halogen Substituents

The strategic arrangement of iodo, bromo, and fluoro groups on the pyridine (B92270) ring dictates the molecule's chemical behavior. The position of each halogen relative to the ring nitrogen and to each other, combined with their intrinsic properties, allows for a high degree of regioselectivity in chemical transformations.

In the context of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is largely governed by the strength of the carbon-halogen (C-X) bond. The bond dissociation energies (BDEs) generally increase in the order C-I < C-Br < C-Cl < C-F. Consequently, the ease of oxidative addition to a Pd(0) catalyst, which is typically the rate-determining step, follows the reverse order, establishing a clear hierarchy of reactivity: I > Br > Cl >> F. nih.gov For 3-bromo-6-fluoro-2-iodo-pyridine, this trend predicts that the C2-I bond will be the most reactive site for cross-coupling reactions, followed by the C3-Br bond. The C6-F bond is generally considered unreactive under these conditions. Studies on mixed dihalopyridines, such as 2-bromo-3-iodopyridine, confirm this selectivity, with reactions preferentially occurring at the C-I bond. rsc.org

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the leaving group ability is influenced by both the stability of the halide anion and the ability of the halogen to stabilize the intermediate Meisenheimer complex through electron withdrawal. The high electronegativity of fluorine makes it a powerful activating group for SNAr, often leading to a reactivity order of F > Cl > Br > I. Research has shown that the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine, underscoring the enhanced reactivity of the C-F bond in SNAr processes.

The regioselectivity of reactions involving this compound is also profoundly influenced by electronic and steric factors. The pyridine nitrogen is strongly electron-withdrawing, which reduces the electron density of the ring and makes it susceptible to nucleophilic attack. This effect is most pronounced at the α-positions (C2 and C6) and the γ-position (C4).

In palladium-catalyzed cross-coupling, the greater positive charge at the C2 and C6 positions makes them more electrophilic and thus more reactive toward oxidative addition with the electron-rich Pd(0) catalyst. nsf.gov In the case of this compound, the iodine atom is located at the electronically activated C2 position. This, combined with iodine's superior leaving group ability, makes the C2-I bond the overwhelmingly favored site for initial cross-coupling. nih.govrsc.org The bromine atom at C3 is at a less electronically activated position, while the fluorine at C6, though at an activated position, possesses a C-F bond that is too strong to readily undergo oxidative addition.

For SNAr reactions, the C6 position is electronically activated by the ring nitrogen. The highly electronegative fluorine atom at this position further enhances its susceptibility to nucleophilic attack, making the C6-F bond the most probable site for SNAr.

Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

The predictable and hierarchical reactivity of the C-I, C-Br, and C-F bonds makes this compound an ideal substrate for sequential cross-coupling reactions, allowing for the stepwise introduction of different functional groups.

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organoboron reagent and an organic halide. For this compound, this reaction is expected to proceed with high regioselectivity at the C2-I bond. The choice of catalyst, ligand, and base is critical for optimizing yield and preventing side reactions. Palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used in conjunction with phosphine (B1218219) ligands such as PPh₃, or more sterically demanding, electron-rich ligands that can facilitate the oxidative addition step.

While no specific studies on this compound are available, data from analogous systems, such as the coupling of 3,4,5-tribromo-2,6-dimethylpyridine, provide insight into reaction conditions. beilstein-journals.orgnih.gov These studies show that selective monocoupling can be achieved by controlling the stoichiometry of the boronic acid.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridines This table presents data for analogous compounds to illustrate typical reaction conditions.

| Halopyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Bromopyridine | Arylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | aq. iPrOH | Good-Excellent | researchgate.net |

| 2,4-Dibromopyridine | Alkenylboronic acid | Pd(PPh₃)₄ | TlOH | THF | Good | researchgate.net |

| 3,4,5-Tribromo-2,6-dimethylpyridine | o-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | Quantitative (mixture) | beilstein-journals.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling for the formation of C-N bonds. wikipedia.org Similar to the Suzuki coupling, the reaction with this compound is predicted to occur selectively at the C2-I bond due to its high reactivity. nih.govresearchgate.net The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination. libretexts.org

The choice of phosphine ligand is crucial in this reaction. First-generation catalysts often used simple triarylphosphines, while later generations employ bulky, electron-rich alkylphosphines (e.g., XPhos, RuPhos) or bidentate ligands (e.g., BINAP, Xantphos) which can promote the reaction of less reactive halides and improve catalyst stability and turnover. wikipedia.orgresearchgate.net While these ligands can sometimes alter regioselectivity in dihaloarenes, the significant difference in reactivity between the C-I and C-Br bonds in the target molecule makes a switch in selectivity unlikely.

Table 2: Illustrative Conditions for Buchwald-Hartwig Amination of Halopyridines This table presents data for analogous compounds to illustrate typical reaction conditions.

| Halopyridine Substrate | Amine | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOBut | Toluene | 60% | chemspider.com |

| 3-Iodopyridine | p-Toluidine | Ni(acac)₂ / Phenylboronic ester | K₃PO₄ | - | 86% | nih.gov |

| 2,6-Diiodopyridine | Aminothiophenecarboxylate | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | High (diamination) | researchgate.net |

The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a dual catalyst system of palladium and copper(I). wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is exceptionally effective for aryl iodides, further reinforcing the prediction that initial functionalization of this compound will occur at the C2 position. The reaction proceeds under mild conditions, often at room temperature, and requires a base, such as an amine (e.g., triethylamine (B128534) or diethylamine), which can also serve as the solvent. wikipedia.org

Chemoselective Sonogashira reactions on polyhalogenated pyridines have been demonstrated. For instance, studies on 3,5-dibromo-2,6-dichloropyridine (B8238365) have shown that selective alkynylation can be controlled to produce mono-, di-, tri-, or even tetra-alkynylated products by carefully tuning the reaction conditions. nih.gov For this compound, a single equivalent of a terminal alkyne would be expected to yield the 2-alkynyl-3-bromo-6-fluoropyridine product exclusively.

Table 3: Example Conditions for Sonogashira Coupling of Halopyridines This table presents data for analogous compounds to illustrate typical reaction conditions.

| Halopyridine Substrate | Alkyne | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Good-Excellent | wikipedia.org |

| 3,5-Dibromo-2,6-dichloropyridine | (Triisopropylsilyl)acetylene | Pd(PPh₃)₄ / CuI | Et₃N / iPr₂NH | THF | 95% (mono-alkynylation) | nih.gov |

| Aryl Halide (I, Br, Cl) | Phenylacetylene | Dipyrimidyl-palladium complex | n-Butylamine | THF | Good | wikipedia.org |

Kumada, Negishi, and Stille Coupling Applications

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. In the context of this compound, the significant differences in the carbon-halogen bond strengths (C-I < C-Br < C-F) are the primary determinants of chemoselectivity. Oxidative addition to the palladium or nickel center, the initial step in these catalytic cycles, is generally favored at the most labile C-X bond. Consequently, the C-I bond at the 2-position is the most reactive site, followed by the C-Br bond at the 3-position, with the C-F bond at the 6-position being the least reactive. This reactivity trend allows for predictable, stepwise functionalization of the pyridine ring.

Kumada Coupling: The Kumada coupling, which employs a Grignard reagent as the nucleophile, is a well-established method for forming C-C bonds. nrochemistry.comwikipedia.org For this compound, the reaction with an aryl or alkyl Grignard reagent in the presence of a suitable palladium or nickel catalyst is expected to proceed with high selectivity at the 2-position. The choice of catalyst, often a palladium(II) or nickel(II) complex, is crucial for achieving high yields and preventing side reactions. nrochemistry.comwikipedia.org While specific data for this exact substrate is not abundant in publicly available literature, analogous reactions with dihalopyridines demonstrate the principle of selective coupling at the more reactive halogen site.

Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are generally more tolerant of functional groups than Grignard reagents. wikipedia.orgorganic-chemistry.org This reaction offers a broader scope for the functionalization of this compound. The coupling with various organozinc reagents, catalyzed by palladium or nickel complexes, is anticipated to occur preferentially at the C-I bond. wikipedia.orgnih.gov The use of specialized ligands can enhance the efficiency and selectivity of the coupling, even with less reactive halides.

Stille Coupling: The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by a palladium complex. libretexts.orgwikipedia.org This method is known for its mild reaction conditions and tolerance of a wide range of functional groups. For this compound, Stille coupling is expected to be highly selective for the C-I bond. The reaction can be fine-tuned by the choice of palladium catalyst and ligands to optimize yield and prevent side reactions such as homocoupling of the organostannane. wikipedia.orgrsc.org

Chemoselective Coupling Strategies in Polyhalogenated Substrates

The hierarchical reactivity of the halogens in this compound (I > Br > F) is the cornerstone of chemoselective coupling strategies. This allows for the sequential introduction of different substituents onto the pyridine ring. A typical strategy would involve an initial cross-coupling reaction targeting the highly reactive C-I bond at the 2-position. Following this initial functionalization, a second cross-coupling reaction can be performed under more forcing conditions to react at the C-Br bond at the 3-position. The C-F bond generally remains intact during these transformations, offering a site for subsequent nucleophilic aromatic substitution or other fluorinated compound-specific reactions.

The choice of catalyst and reaction conditions plays a critical role in achieving high chemoselectivity. For instance, palladium catalysts with specific phosphine ligands can be employed to selectively activate one C-X bond over another. nih.gov By carefully controlling parameters such as temperature, solvent, and the nature of the coupling partners, a high degree of control over the functionalization of the polyhalogenated pyridine core can be achieved.

Directed Metalation and Carbanion Chemistry

Regioselective Ortho-Lithiation and Trapping with Electrophiles

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho-position. In this compound, the nitrogen atom of the pyridine ring can act as a directing group, although its directing ability is influenced by the electronic effects of the halogen substituents. The fluorine atom at the 6-position, being strongly electron-withdrawing, increases the acidity of the proton at the 5-position, making it a potential site for deprotonation by a strong lithium amide base like lithium diisopropylamide (LDA). However, the steric hindrance from the adjacent bromine atom at the 3-position might influence the regioselectivity. Trapping the resulting lithiated species with various electrophiles would lead to the introduction of a new substituent at the 5-position.

Halogen-Lithium Exchange for Controlled Functionalization

Halogen-lithium exchange is a rapid and efficient method for the generation of organolithium species from organic halides. wikipedia.orgharvard.edu The rate of exchange is dependent on the halogen, with the order of reactivity being I > Br > Cl. wikipedia.org In this compound, treatment with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures is expected to result in a highly selective exchange at the C-I bond at the 2-position. This generates a 3-bromo-6-fluoro-2-lithiopyridine intermediate, which can then be quenched with a wide variety of electrophiles to introduce a substituent at the 2-position. This method offers a complementary approach to cross-coupling reactions for the functionalization of the most reactive site.

Magnesiation and Zincation Pathways

More recently, the use of magnesium and zinc bases has emerged as a milder alternative to organolithium reagents for the metalation of organic halides.

Magnesiation: The use of reagents like isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) can facilitate the halogen-magnesium exchange under milder conditions than traditional Grignard reagent formation. researchgate.netwikipedia.org For this compound, this reagent would be expected to selectively react with the C-I bond to form a 3-bromo-6-fluoro-2-pyridylmagnesium chloride-lithium chloride complex. This organomagnesium species can then participate in various subsequent reactions, including cross-coupling and addition to electrophiles.

Zincation: Similarly, zincation can be achieved using organozinc bases or by transmetalation from a corresponding organolithium or organomagnesium species. researchgate.net The resulting organozinc reagents are highly valuable due to their excellent functional group tolerance and their utility in Negishi cross-coupling reactions. For instance, the 3-bromo-6-fluoro-2-lithiopyridine intermediate formed via halogen-lithium exchange can be transmetalated with a zinc salt (e.g., ZnCl₂) to afford the corresponding organozinc reagent. This species can then be used in subsequent palladium-catalyzed cross-coupling reactions.

Other Key Transformations

Beyond the aforementioned reactions, the fluorine atom at the 6-position of this compound opens up possibilities for nucleophilic aromatic substitution (SNAr) reactions. While the C-F bond is the least reactive towards cross-coupling, it can be susceptible to displacement by strong nucleophiles, particularly after the more reactive halogen positions have been functionalized. This allows for the late-stage introduction of oxygen, nitrogen, or sulfur-based nucleophiles, further expanding the synthetic utility of this versatile building block.

Oxidative and Reductive Manipulations of Halogen Bonds

The carbon-halogen bonds in this compound exhibit differential reactivity, which can be exploited for selective chemical modifications. The C-I bond is the most labile and therefore the most susceptible to both oxidative and reductive manipulations. In contrast, the C-Br bond is more stable, and the C-F bond is the most robust, typically requiring harsh conditions for cleavage.

Reductive manipulations often involve the selective removal of a halogen atom. For instance, the iodo group can be selectively reduced to a hydrogen atom using various reducing agents, leaving the bromo and fluoro substituents intact. This selectivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br and C-F bonds.

Oxidative manipulations can lead to the formation of hypervalent iodine species or facilitate cross-coupling reactions. The iodo group can be oxidized to an iodonium (B1229267) salt, which can then act as a leaving group in nucleophilic substitution reactions. Halogen dance reactions, which involve the migration of a halogen atom to a different position on the pyridine ring, can also be induced under specific basic conditions, although this is more commonly observed with bromo- and iodo-pyridines. nih.gov

Palladium-Catalyzed Iodofluorination and Related Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex molecules. In the context of this compound, the differing reactivities of the C-I and C-Br bonds allow for sequential, site-selective functionalization. The C-I bond is significantly more reactive in typical palladium-catalyzed reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of a wide range of substituents at the 2-position.

While direct iodofluorination of this specific compound is not extensively documented, related palladium-catalyzed reactions on halogenated pyridines provide valuable insights. For example, palladium catalysts have been successfully employed for the difluoromethylation of heteroaryl chlorides, bromides, and iodides. rsc.org This suggests that under appropriate conditions, the iodo or bromo group of this compound could potentially be replaced with a fluorinated moiety. Furthermore, palladium-catalyzed hydrodefluorination of fluoroarenes has been demonstrated, highlighting the potential for manipulating the C-F bond, albeit under different catalytic systems. orgsyn.org

A notable related reaction is the palladium-catalyzed iodofluorination of alkenes, where a fluoroiodane reagent serves as the source for both iodine and fluorine. acs.orgkb.se While this reaction involves the functionalization of an alkene rather than a pyridine ring, it underscores the utility of palladium in facilitating the formation of C-I and C-F bonds in a single transformation.

Below is a table summarizing various palladium-catalyzed reactions on halogenated pyridines, which can be considered analogous to potential reactions with this compound.

| Catalyst System | Reactant Type | Reaction Type | Product Type |

| Pd(OAc)2 / Ligand | β-aryl-substituted α,β-unsaturated oxime ethers | C-H activation / Aza-6π-electrocyclization | Multi-substituted pyridines nih.gov |

| Pd(BF4)2(MeCN)4 | Allylbenzene and fluoroiodane reagent | Iodofluorination | Iodofluorinated alkanes acs.orgkb.se |

| RuPhos Palladacycle Gen. 4 | 3-(4-fluorophenyl)-1H-pyrazole | Hydrodefluorination | 3-Phenyl-1H-pyrazole orgsyn.org |

| Palladium Catalyst | Heteroaryl halides (Cl, Br, I) | Difluoromethylation | Difluoromethylated heteroarenes rsc.org |

Cyclization and Annulation Reactions Involving Pyridine Halides

Halogenated pyridines are valuable precursors in cyclization and annulation reactions to construct fused heterocyclic systems. The halogen atoms serve as handles for intramolecular or intermolecular bond formations. For this compound, the iodo and bromo groups are prime sites for such transformations.

Annulation reactions, which involve the formation of a new ring onto an existing one, can be achieved through various strategies. For instance, a [4+1] annulation of cyclic pyridinium (B92312) ylides with in-situ generated azoalkenes has been reported for the construction of spirocyclic skeletons. rsc.org While not directly involving a dihalopyridine, this illustrates the versatility of the pyridine core in such reactions. Another approach involves the iodine-mediated annulation of N-cyclopropyl enamines to produce 1,4-dihydropyridine (B1200194) derivatives. nih.gov

Palladium-catalyzed annulation reactions are also prevalent. A two-component Catellani-type process has been used to assemble bicyclic 2-pyridone derivatives from iodinated 2-pyridones. researchgate.net This highlights the potential for the iodo-group of this compound to participate in similar annulation cascades. Nickel-catalyzed reductive annulation of alkenes using dihaloalkanes has also been reported, offering a different mechanistic pathway to cyclic structures. nih.gov

The following table outlines different types of annulation reactions that could potentially be adapted for this compound.

| Reaction Type | Reactants | Catalyst/Reagent | Product |

| [4+1] Annulation | Cyclic pyridinium ylides, Azoalkenes | - | Spirocyclic compounds rsc.org |

| Iodine-mediated Annulation | N-cyclopropyl enamines | I2 | 1,4-Dihydropyridine derivatives nih.gov |

| [3+2] Annulation | Nitroalkenes, Hydrazones | Acid | Pyrazoles chim.it |

| Palladium-catalyzed Annulation | Iodinated 2-pyridones, Bifunctional reagents | Palladium/Norbornene | Bicyclic 2-pyridone derivatives researchgate.net |

| Nickel-catalyzed Reductive Annulation | Alkenes, 1,3-Dihalopropanes | Nickel catalyst | Substituted cyclopentanes nih.gov |

Computational and Theoretical Mechanistic Studies

To complement experimental findings, computational and theoretical studies provide a molecular-level understanding of the reactivity and reaction mechanisms of this compound.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating reaction mechanisms, predicting reaction barriers, and understanding the stability of intermediates and transition states. researchgate.netresearchgate.netaip.org For a molecule like this compound, DFT calculations can predict the most likely sites for nucleophilic or electrophilic attack and model the energy profiles of various reaction pathways.

For instance, DFT calculations can be used to model the oxidative addition of a palladium(0) catalyst to the C-I or C-Br bond, providing insight into the selectivity of cross-coupling reactions. Such calculations have been used to study the reaction mechanism of acetylene (B1199291) hydrochlorination on nitrogen-doped carbon catalysts, demonstrating the ability of DFT to probe the role of different nitrogen environments, which is analogous to understanding the influence of the pyridine nitrogen in our target molecule. researchgate.net DFT calculations have also been instrumental in understanding the mechanism of a dual photoredox/cobalt-catalyzed hydrobromination of allyl carboxylates, supporting a migration-first mechanism. acs.org

Molecular Orbital Analysis (HOMO-LUMO) of Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the reactivity of a molecule. masterorganicchemistry.com The energy and spatial distribution of these orbitals determine the molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor).

For this compound, the HOMO is likely to be associated with the lone pairs of the nitrogen atom and the π-system of the pyridine ring, as well as having contributions from the higher-energy p-orbitals of the iodine and bromine atoms. The LUMO is expected to be an antibonding orbital (σ*) associated with the C-I or C-Br bonds, making these positions susceptible to nucleophilic attack.

The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and stability of a molecule. ripublication.comaimspress.com A smaller HOMO-LUMO gap generally implies higher reactivity. ripublication.com Computational studies on related halogenated pyridines, such as 3,5-dibromo-2,6-dimethoxy pyridine, have utilized HOMO-LUMO analysis to understand their electronic properties and predict sites for electrophilic and nucleophilic attack. nih.gov

The table below presents a conceptual summary of the expected HOMO-LUMO characteristics for this compound based on general principles and studies of similar molecules.

| Molecular Orbital | Expected Location/Character | Implication for Reactivity |

| HOMO | π-system of the pyridine ring, lone pairs on N, p-orbitals of I and Br | Site of electron donation (nucleophilicity) |

| LUMO | σ* orbitals of the C-I and C-Br bonds | Site of electron acceptance (electrophilicity), susceptible to nucleophilic attack |

Kinetic and Thermodynamic Aspects of Bond Activation

The selective activation of one C-X bond over another in this compound is governed by both kinetic and thermodynamic factors. The bond dissociation energies (BDEs) of the C-X bonds play a significant role, with the C-I bond having the lowest BDE, followed by C-Br and then C-F. This trend generally dictates the thermodynamic favorability of bond cleavage.

Kinetically, the activation energy required to break a particular bond determines the reaction rate. In palladium-catalyzed cross-coupling reactions, the oxidative addition step is often rate-determining. The lower activation energy for the oxidative addition of palladium to the C-I bond compared to the C-Br bond is the primary reason for the observed selectivity.

Computational studies can provide quantitative data on these kinetic and thermodynamic parameters. For example, DFT calculations can be used to compute the activation energies for the oxidative addition of a palladium catalyst to each of the C-X bonds in this compound. These calculations would likely confirm the experimental observation that the C-I bond is the most reactive, followed by the C-Br bond, with the C-F bond being the least reactive under typical cross-coupling conditions.

Applications As a Versatile Synthetic Building Block in Advanced Organic Synthesis

Synthesis of Highly Functionalized Pyridine (B92270) Derivatives

The inherent reactivity differences among the bromo, fluoro, and iodo substituents on the pyridine core of 3-Bromo-6-fluoro-2-iodo-pyridine allow for a stepwise and controlled introduction of various functional groups. This attribute is particularly advantageous in the synthesis of highly decorated pyridine rings, which are prevalent scaffolds in pharmaceuticals and materials science.

Access to Tri- and Penta-substituted Pyridines

The distinct electronic and steric environments of the halogen atoms in this compound facilitate selective transformations. The iodine atom at the 2-position is the most susceptible to metal-halogen exchange or cross-coupling reactions, followed by the bromine atom at the 3-position. The fluorine atom at the 6-position is the least reactive towards many common transformations, often remaining intact during the initial functionalization steps. This reactivity hierarchy allows for the sequential introduction of different substituents, providing a clear pathway to tri-substituted pyridines.

For instance, a related isomer, 3-bromo-6-chloro-4-fluoro-2-iodopyridine, has been shown to undergo selective magnesiation at the 2-position (iodine) to generate a Grignard reagent, which can then be trapped with various electrophiles to yield a trisubstituted pyridine. A similar strategy is anticipated for this compound.

Furthermore, through a sequence of cross-coupling reactions, such as Suzuki or Sonogashira couplings, at the iodo and bromo positions, followed by nucleophilic aromatic substitution at the fluoro position, a wide array of penta-substituted pyridines can be accessed. A study on 5-bromo-2-chloro-4-fluoro-3-iodopyridine demonstrated the feasibility of C6 magnesiation followed by trapping with electrophiles to generate a variety of pentasubstituted pyridines. organic-chemistry.orggoogle.comacs.org This highlights the potential of such polyhalogenated pyridines as precursors to highly functionalized systems.

The following table illustrates a hypothetical reaction sequence for the synthesis of a penta-substituted pyridine from this compound based on established reactivity patterns of similar compounds.

| Step | Reaction Type | Position | Reagents and Conditions | Product |

| 1 | Suzuki Coupling | C-2 | R¹-B(OH)₂, Pd catalyst, base | 3-Bromo-6-fluoro-2-R¹-pyridine |

| 2 | Sonogashira Coupling | C-3 | R²-acetylene, Pd/Cu catalyst, base | 6-Fluoro-2-R¹-3-R²-ethynyl-pyridine |

| 3 | Nucleophilic Aromatic Substitution | C-6 | Nu-H, base | 2-R¹-3-R²-ethynyl-6-Nu-pyridine |

This table represents a potential synthetic route and is for illustrative purposes.

Construction of Complex Heteroaromatic Scaffolds

The ability to sequentially introduce different functionalities onto the pyridine ring of this compound makes it an ideal starting material for the construction of more complex heteroaromatic scaffolds. The installed substituents can serve as handles for further cyclization reactions, leading to the formation of intricate polycyclic systems. For example, the introduction of an amino group and a carbonyl-containing moiety at adjacent positions could facilitate a subsequent intramolecular condensation to form a new fused ring.

Precursor for Fused Heterocyclic Ring Systems

The strategic placement of reactive halogen sites on this compound makes it a valuable precursor for the synthesis of various fused heterocyclic ring systems, which are core structures in many biologically active compounds.

Annulation Reactions for Pyrrolopyridines and Quinazolines

While direct examples utilizing this compound for the synthesis of pyrrolopyridines and quinazolines are not extensively documented in readily available literature, the general synthetic strategies for these heterocycles often rely on appropriately substituted halopyridines. The synthesis of pyrrolopyridines, for instance, can be achieved through palladium-catalyzed coupling reactions of halopyridines with pyrrole (B145914) derivatives or through intramolecular cyclization of substituted pyridines. The reactivity of the iodo and bromo groups in this compound makes it a suitable candidate for such transformations.

Assembly of Imidazo[1,2-a]pyridines and Related Architectures

The synthesis of imidazo[1,2-a]pyridines typically proceeds via the reaction of a 2-aminopyridine (B139424) with an α-haloketone (the Chichibabin reaction) or by the condensation of a 2-halopyridine with an aminoacetaldehyde equivalent followed by cyclization. The 2-iodo substituent of this compound is a prime site for nucleophilic substitution by an amine, which can then undergo intramolecular cyclization to form the imidazo[1,2-a]pyridine (B132010) core. The remaining bromo and fluoro substituents provide further opportunities for diversification of the final fused-ring product.

The general synthetic approach is outlined in the following scheme:

Scheme 1: General Synthesis of Imidazo[1,2-a]pyridines from 2-Halopyridines

Step 1: Nucleophilic substitution at the C-2 position.

Step 2: Intramolecular cyclization to form the fused imidazole (B134444) ring.

This strategy allows for the construction of a diverse library of substituted imidazo[1,2-a]pyridines, a class of compounds known for their wide range of biological activities.

Role in the Development of Novel Synthetic Methodologies

The unique reactivity profile of this compound and its isomers has contributed to the development of new synthetic methods for the preparation of highly substituted pyridines. Research into the selective functionalization of such polyhalogenated heterocycles has led to a deeper understanding of the factors governing regioselectivity in cross-coupling and metal-halogen exchange reactions.

For example, studies on the halogen dance reaction of 5-bromo-2-chloro-4-fluoro-3-iodopyridine have provided valuable insights into the controlled isomerization and subsequent functionalization of polysubstituted pyridines. organic-chemistry.orggoogle.comacs.org These methodologies, developed using related compounds, can be extrapolated and applied to this compound, thereby expanding the toolbox of synthetic chemists for creating novel and complex molecules. The ability to perform sequential and site-selective reactions on a single, readily available starting material streamlines synthetic routes and opens up new avenues for the discovery of compounds with desired properties.

Substrates for Catalyst Discovery and Optimization

The distinct electronic and steric environment of the three halogen substituents in this compound makes it an excellent substrate for the discovery and optimization of catalytic systems, particularly for cross-coupling reactions. The presence of iodo, bromo, and fluoro groups allows for a hierarchical reactivity, which can be exploited to test the selectivity and efficiency of new catalysts.

Typically, the order of reactivity in palladium-catalyzed cross-coupling reactions follows the trend C-I > C-Br > C-Cl > C-F. This predictable reactivity allows researchers to design experiments where a catalyst is challenged to selectively activate one C-X bond over another. For instance, a mild catalyst might selectively facilitate a Suzuki or Sonogashira coupling at the highly reactive C-I bond, leaving the C-Br and C-F bonds intact for subsequent transformations. More active catalyst systems can then be developed and optimized to enable controlled coupling at the less reactive C-Br position.

The development of catalysts for the selective functionalization of such polyhalogenated pyridines is an active area of research. The data below illustrates typical conditions for the selective cross-coupling of related polyhalogenated pyridines, which can be extrapolated to this compound for the purpose of catalyst screening and optimization.

| Reaction Type | Halogen Site | Catalyst System | Ligand | Base | Solvent | Temperature (°C) |

| Suzuki Coupling | Iodo | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80-100 |

| Sonogashira Coupling | Iodo | PdCl₂(PPh₃)₂/CuI | PPh₃ | Et₃N | THF | 25-50 |

| Stille Coupling | Iodo | Pd(dba)₂ | AsPh₃ | - | Toluene | 90-110 |

| Suzuki Coupling | Bromo | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100-120 |

| Buchwald-Hartwig | Bromo | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 90-110 |

This table presents representative conditions for cross-coupling reactions on similar polyhalogenated pyridines and serves as a starting point for the optimization of catalysts for this compound.

Probes for Understanding Regio- and Chemoselectivity Principles

The inherent differences in the bond dissociation energies and electronic properties of the C-I, C-Br, and C-F bonds in this compound make it an ideal probe for investigating the fundamental principles of regio- and chemoselectivity in organic reactions. The ability to selectively functionalize one position over the others provides valuable insights into the reaction mechanisms and the factors that govern catalyst and reagent selectivity.

Regioselectivity: The primary determinant of regioselectivity in cross-coupling reactions with this substrate is the relative reactivity of the halogens. The C-I bond at the 2-position is the most labile and will typically react first under standard palladium catalysis. Following functionalization at the 2-position, subsequent reactions can be directed to the C-Br bond at the 3-position under more forcing conditions. The C-F bond at the 6-position is generally the most inert to palladium-catalyzed cross-coupling, although its activation can be achieved with specialized nickel catalysts or under harsh conditions.

Chemoselectivity: Beyond the inherent reactivity of the halogens, chemoselectivity can be influenced by the choice of catalyst, ligands, and reaction conditions. For example, specific ligand-metal combinations can be designed to favor the oxidative addition of the C-Br bond over the C-I bond, although this is a significant challenge. The study of such selective transformations on substrates like this compound contributes to a deeper understanding of the subtle electronic and steric effects that control catalyst performance. Research on related polyhalogenated pyridines has demonstrated that magnesiation can occur selectively at a specific position, leading to a different regiochemical outcome compared to palladium-catalyzed reactions. acs.org

The following table outlines the expected major product based on the reaction conditions, highlighting the principles of regio- and chemoselectivity.

| Reaction | Conditions | Major Product | Principle Demonstrated |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 80°C | 6-Fluoro-2-iodo-3-aryl-pyridine | Selective C-Br activation over C-I is challenging but can be explored with tailored catalysts. |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N, 25°C | 3-Bromo-6-fluoro-2-alkynyl-pyridine | High reactivity and selectivity for the C-I bond under mild conditions. |

| Magnesiation | i-PrMgCl·LiCl, THF, -15°C | 3-Bromo-6-fluoro-pyridin-2-ylmagnesium chloride | Kinetically controlled metal-halogen exchange, often favoring the iodine position. |

| Nucleophilic Aromatic Substitution | NaOMe, MeOH, 60°C | 3-Bromo-2-iodo-6-methoxy-pyridine | The fluorine atom is susceptible to nucleophilic attack, especially when activated by the pyridine nitrogen. |

This table illustrates the predictable regiochemical outcomes for reactions on this compound based on established principles of organic reactivity.

Contributions to Privileged Scaffold Derivatization

Privileged scaffolds are molecular frameworks that are known to bind to multiple biological targets, making them valuable starting points in drug discovery. The pyridine ring is a classic example of a privileged scaffold, appearing in numerous approved pharmaceutical agents. acs.org The ability to precisely and selectively introduce a variety of substituents onto the pyridine core is therefore of great importance in medicinal chemistry.

This compound serves as a powerful tool for the derivatization of the pyridine scaffold. Its three distinct halogen atoms act as synthetic handles, allowing for the sequential and controlled introduction of diverse functional groups. This step-wise functionalization enables the creation of large libraries of novel pyridine derivatives for biological screening.

For example, a synthetic strategy could involve an initial Sonogashira coupling at the 2-iodo position to introduce an alkyne, followed by a Suzuki coupling at the 3-bromo position to add an aryl group. The resulting disubstituted pyridine could then undergo further modification, or the fluorine at the 6-position could potentially be displaced by a nucleophile under specific conditions. This systematic approach to building molecular complexity is highly valuable for structure-activity relationship (SAR) studies.

The derivatization of a pyridine scaffold using this compound can be envisioned as follows:

| Step | Reaction | Reagent/Catalyst | Introduced Substituent |

| 1 | Sonogashira Coupling | Terminal Alkyne / PdCl₂(PPh₃)₂, CuI, Et₃N | Alkyne at C-2 |

| 2 | Suzuki Coupling | Arylboronic Acid / Pd(dppf)Cl₂, K₂CO₃ | Aryl group at C-3 |

| 3 | Nucleophilic Substitution | Amine / Strong Base | Amino group at C-6 |

This table provides a hypothetical, yet synthetically feasible, route for the derivatization of the pyridine scaffold starting from this compound.

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework and the electronic environment of nuclei within a molecule. For 3-Bromo-6-fluoro-2-iodo-pyridine, a combination of multi-nuclear and multidimensional NMR experiments provides a complete picture of its structure.

Multi-Nuclear NMR Techniques (¹H, ¹³C, ¹⁹F)

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine (B92270) ring. These protons, H-4 and H-5, will appear as doublets due to coupling to each other. The chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents. Generally, protons on pyridine rings appear in the range of 7.0-9.0 ppm. libretexts.orglibretexts.org The fluorine atom at position 6 will also introduce coupling to the adjacent H-5 proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display five signals for the five carbon atoms of the pyridine ring. The chemical shifts are significantly influenced by the attached halogens. Carbons bonded to electronegative atoms are deshielded and appear at a lower field. acs.org The carbon attached to the highly electronegative fluorine atom (C-6) would be expected at a significantly different chemical shift compared to those bonded to bromine (C-3) and iodine (C-2). The carbon atoms not directly bonded to a halogen (C-4 and C-5) will appear at higher field.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. huji.ac.ilbiophysics.org A single resonance is expected for the fluorine atom at the C-6 position. The chemical shift of this fluorine will be influenced by the other substituents on the pyridine ring. nih.gov For fluoropyridines, the chemical shifts can vary over a wide range. spectrabase.comucsb.edu

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | |||

| H-4 | ~7.5 - 8.0 | Doublet of doublets | J(H4-H5), J(H4-F6) |

| H-5 | ~7.0 - 7.5 | Doublet of doublets | J(H5-H4), J(H5-F6) |

| ¹³C | |||

| C-2 | ~90 - 110 | Singlet | - |

| C-3 | ~115 - 130 | Singlet | - |

| C-4 | ~125 - 140 | Singlet | - |

| C-5 | ~110 - 125 | Doublet | J(C5-F6) |

| C-6 | ~155 - 170 | Doublet | J(C6-F6) |

| ¹⁹F | |||

| F-6 | ~(-100) - (-150) | Doublet of doublets | J(F6-H5), J(F6-H4) |

Note: These are predicted values based on general principles and data from related compounds. Actual experimental values may vary.

Advanced 2D NMR Experiments for Connectivity and Stereochemistry

To definitively assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum will show a cross-peak between the signals of H-4 and H-5, confirming their scalar coupling and spatial proximity on the pyridine ring. emerypharma.comwikipedia.orgyoutube.comcam.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would show correlations between the H-4 signal and the C-4 signal, and between the H-5 signal and the C-5 signal, allowing for the unambiguous assignment of the carbon signals for the protonated carbons. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. This is particularly useful for assigning the quaternary carbons (C-2, C-3, and C-6). For instance, the H-4 proton would be expected to show correlations to C-2, C-3, C-5, and C-6, while the H-5 proton would show correlations to C-3, C-4, and C-6. These correlations provide unequivocal evidence for the substitution pattern of the pyridine ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. For this compound (C₅H₂BrFIN), the expected exact mass can be calculated with high precision. The isotopic pattern observed in the mass spectrum is also highly characteristic, given the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio. This results in a distinctive M and M+2 peak pattern.

The fragmentation pattern in the mass spectrum provides further structural information. The fragmentation of halogenated pyridines often involves the loss of halogen atoms or the pyridine ring cleavage. nih.govresearchgate.net

Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M]⁺ (for ⁷⁹Br) | 302.8353 |

| [M]⁺ (for ⁸¹Br) | 304.8332 |

| [M-I]⁺ | 175.9271 |

| [M-Br]⁺ | 223.9281 |

Note: These are calculated exact masses. The observation of these ions and their characteristic isotopic patterns would strongly support the proposed molecular formula.

X-ray Crystallography for Solid-State Structure Confirmation

When a suitable single crystal of this compound can be obtained, X-ray crystallography provides the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Hypothetical Crystal Data Table for this compound

| Parameter | Predicted Value |

| Crystal System | Orthorhombic or Monoclinic |

| Space Group | P2₁/c or similar |

| a (Å) | ~7-10 |

| b (Å) | ~8-12 |

| c (Å) | ~10-15 |

| α (°) | 90 |

| β (°) | ~90-105 |

| γ (°) | 90 |

| V (ų) | ~800-1200 |

| Z | 4 |

Note: These are hypothetical values based on typical ranges for similar small organic molecules.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

The IR and Raman spectra of this compound will be dominated by vibrations associated with the pyridine ring and the carbon-halogen bonds.

Pyridine Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring are expected to appear in the 1600-1400 cm⁻¹ region. Ring breathing modes typically occur around 1000 cm⁻¹. cdnsciencepub.comcdnsciencepub.comnih.gov

C-H Vibrations: The C-H stretching vibrations of the two aromatic protons will be observed above 3000 cm⁻¹. The out-of-plane C-H bending vibrations are found in the 900-700 cm⁻¹ region and are often characteristic of the substitution pattern.

Carbon-Halogen Vibrations: The C-F stretching vibration is typically strong in the IR spectrum and appears in the range of 1300-1000 cm⁻¹. The C-Br and C-I stretching vibrations occur at lower frequencies, generally in the 700-500 cm⁻¹ and 600-485 cm⁻¹ regions, respectively. These bands may be weaker and can sometimes be difficult to assign definitively.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C-H stretching | 3100 - 3000 |

| C=N, C=C stretching | 1600 - 1400 |

| C-F stretching | 1300 - 1200 |

| C-H in-plane bending | 1200 - 1000 |

| Pyridine ring breathing | ~1000 |

| C-H out-of-plane bending | 900 - 700 |

| C-Br stretching | 700 - 550 |

| C-I stretching | 600 - 500 |

Note: These are predicted frequency ranges. The exact positions and intensities of the bands will be influenced by the electronic and steric effects of all substituents.

Future Research Directions and Translational Perspectives

Development of Expedient and Scalable Synthetic Routes

The development of expedient and scalable synthetic routes is paramount for the cost-effective production of 3-Bromo-6-fluoro-2-iodo-pyridine. Current laboratory-scale syntheses often involve multi-step procedures that may not be amenable to large-scale production. Future research will likely focus on streamlining these processes.

One promising avenue is the exploration of one-pot, multi-component reactions that can construct the polysubstituted pyridine (B92270) core in a single operation from simple, readily available starting materials. For instance, a potential strategy could involve the condensation of a suitably substituted 1,3-dicarbonyl compound, an amine source, and a halogenating agent. While specific examples for this compound are not yet prevalent in the literature, the general principle of using multi-component reactions for pyridine synthesis is well-established and offers a clear path for future investigation. nih.gov

Furthermore, optimizing existing routes to improve yields, reduce reaction times, and simplify purification procedures will be crucial. This could involve a systematic study of reaction conditions, including solvents, temperatures, and catalyst loadings, to identify the most efficient and robust protocols. The development of continuous flow processes, where reagents are mixed and reacted in a continuous stream, could also offer significant advantages in terms of scalability, safety, and product consistency.

Exploration of Novel Catalytic Systems for Selective Functionalization

The trifunctional nature of this compound presents a significant opportunity for selective, late-stage functionalization. The differential reactivity of the C-Br, C-F, and C-I bonds allows for a variety of cross-coupling reactions to introduce diverse substituents. Future research will undoubtedly focus on the discovery and application of novel catalytic systems that can achieve high selectivity for the activation of a specific C-X bond.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful tools for C-C bond formation. The development of new palladium catalysts with tailored ligands will be essential to control the regioselectivity of these reactions. For example, a catalyst that selectively activates the C-I bond over the C-Br bond would allow for the sequential introduction of different functional groups. While the general utility of palladium catalysis in pyridine functionalization is known, specific systems optimized for this compound are a key area for future exploration. acs.org

Beyond palladium, other transition metals like copper, nickel, and iridium are emerging as powerful catalysts for C-H activation and cross-coupling reactions. nih.gov Research into the application of these metals for the direct functionalization of the pyridine ring of this compound could open up new synthetic pathways. For instance, iridium-catalyzed C-H borylation could provide a route to introduce a boronic ester group at a specific position, which can then be further elaborated. nih.gov

Photoredox catalysis is another rapidly developing field that holds immense promise. acs.org Light-mediated reactions often proceed under mild conditions and can enable transformations that are difficult to achieve with traditional thermal methods. The development of photoredox catalytic systems for the selective functionalization of this compound could lead to more efficient and sustainable synthetic routes.

Strategies for Sustainable Synthesis and Green Chemistry Principles

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. acs.org Future research on the synthesis of this compound will need to incorporate these principles to minimize environmental impact and improve safety.

Key areas of focus will include:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. acs.org Multi-component reactions are inherently more atom-economical than linear, multi-step syntheses. nih.gov

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. This could involve exploring the use of water, ionic liquids, or supercritical fluids as reaction media.

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis and photoredox catalysis are promising technologies in this regard. nih.gov

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to reduce waste and improve reaction efficiency. The development of recyclable catalysts would further enhance the sustainability of the process.

A recent study on the green synthesis of pyridine derivatives using microwave irradiation and a base promoter highlights the potential of these approaches to create highly functionalized pyridines in an environmentally benign manner. nih.gov Adapting such methodologies for the synthesis of this compound is a logical next step.

Integration into Automated and High-Throughput Synthesis Platforms

The increasing demand for large libraries of diverse compounds for drug discovery and materials science has driven the development of automated and high-throughput synthesis platforms. youtube.com Integrating the synthesis of this compound and its derivatives into these platforms will be a key translational perspective.

Automated synthesizers can perform reactions, purifications, and analyses with minimal human intervention, significantly accelerating the discovery and optimization of new molecules. nih.govwikipedia.org These systems often utilize modular components and pre-packaged reagent cartridges, allowing for flexible and rapid synthesis of a wide range of compounds. youtube.com The development of robust and reliable synthetic protocols for this compound that are compatible with these automated platforms will be a critical area of future research.

Q & A

Q. What are the established synthetic routes for 3-Bromo-6-fluoro-2-iodo-pyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves halogenation or cross-coupling strategies. For instance, halogen-exchange reactions using KI/CuI in DMF can introduce iodine at the 2-position, while fluorination via Balz-Schiemann or nucleophilic substitution is common for the 6-position . Nickel-catalyzed reductive coupling (as demonstrated in 2-halomethylpyridine systems) may optimize bromine retention . Key variables include temperature (80–120°C), inert atmosphere (N₂/Ar), and stoichiometric ratios of halides. Yield discrepancies often arise from competing side reactions (e.g., dehalogenation), necessitating careful monitoring via TLC or GC-MS .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer: Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) identifies substituent positions and coupling patterns, with ¹H-¹³C HSQC/HMBC resolving ambiguous assignments . High-resolution mass spectrometry (HRMS) confirms molecular weight. For structural validation, single-crystal X-ray diffraction (XRD) refined via SHELXL (with TWIN/BASF commands for twinned data) provides precise bond angles and halogen interactions . ORTEP-3 visualizes thermal ellipsoids and disorder modeling .

Q. How do the electronic and steric effects of bromine, fluorine, and iodine influence further functionalization?

Methodological Answer: Bromine and iodine act as orthogonal leaving groups: bromine facilitates Suzuki-Miyaura coupling (Pd catalysis), while iodine undergoes Ullmann or Hartwig-Buchwald amination. Fluorine’s electron-withdrawing effect deactivates the pyridine ring, directing electrophilic substitution to the 4-position. Steric hindrance at the 2- and 6-positions necessitates bulky ligands (e.g., XPhos) for efficient cross-coupling .

Advanced Research Questions

Q. How can computational modeling guide the design of regioselective reactions for this compound?

Methodological Answer: Density Functional Theory (DFT) calculates Fukui indices to predict reactive sites. For example, iodine’s polarizability enhances nucleophilic aromatic substitution (SNAr) at the 2-position. Molecular dynamics simulations (e.g., Gaussian or ORCA) model steric clashes during coupling reactions, informing ligand selection (e.g., t-BuBrettPhos for hindered systems) .

Q. What strategies resolve contradictions in crystallographic data, such as disordered halogen positions?

Methodological Answer: Apply SHELXL’s PART/ISOR commands to refine disordered atoms. For severe twinning, use TwinRotMat to identify twin laws and merge HKL5 data . Complementary techniques like PDF (Pair Distribution Function) analysis or solid-state NMR clarify local disorder in polyhalogenated systems .

Q. How to address discrepancies in reported reaction yields for nickel-catalyzed coupling of polyhalogenated pyridines?

Methodological Answer: Systematically vary catalyst loading (1–5 mol%), ligand (e.g., dppf vs. bpy), and solvent polarity (DMF vs. THF). Kinetic studies (e.g., in situ IR) identify rate-limiting steps, while SEM-EDS verifies catalyst poisoning by residual halides .

Q. What computational tools predict environmental degradation pathways of halogenated pyridines?

Methodological Answer: EPI Suite estimates hydrolysis half-lives, while Gaussian’s implicit solvation models simulate oxidative cleavage (e.g., OH radical attack at C-I bonds). Validate predictions via LC-MS/MS analysis of accelerated aging studies (40°C, 75% humidity) .

Q. How to validate synthetic intermediates with conflicting ¹H NMR and LC-MS data?

Methodological Answer: Perform 2D NMR (COSY, NOESY) to distinguish diastereomers or rotamers. For isobaric impurities, use ion-mobility MS (IMS) or collision-induced dissociation (CID) fragmentation patterns. Cross-check with XRD if crystallinity permits .

Q. What ligand systems mitigate steric hindrance in cross-coupling reactions at the 2-iodo position?

Methodological Answer: Bulky N-heterocyclic carbenes (NHCs) or DavePhos enhance oxidative addition of iodopyridines. Solvent effects (e.g., toluene for rigidity vs. DME for flexibility) also modulate steric accessibility. Kinetic studies under microwave irradiation (150°C, 30 min) improve turnover .

Q. How to assess the compound’s stability under photolytic conditions relevant to material science applications?

Methodological Answer: Conduct UV-Vis stability assays (λ = 254–365 nm) in quartz cuvettes, monitoring degradation via HPLC-UV. Time-dependent DFT (TD-DFT) models excited-state behavior, identifying vulnerable C-I bonds. Compare with experimental EPR data to detect radical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.